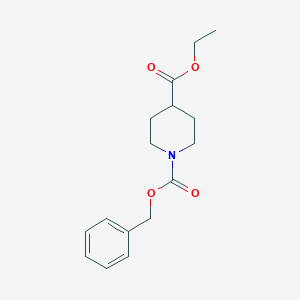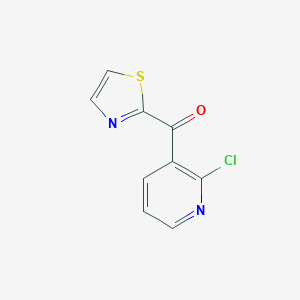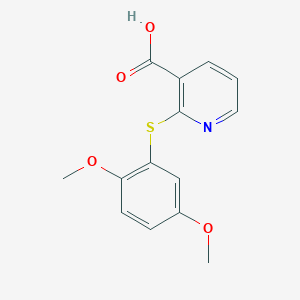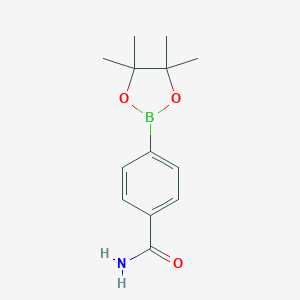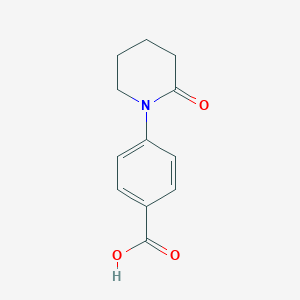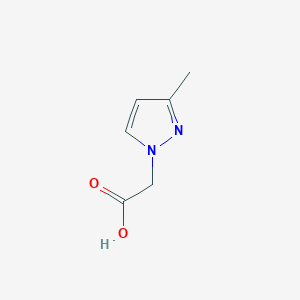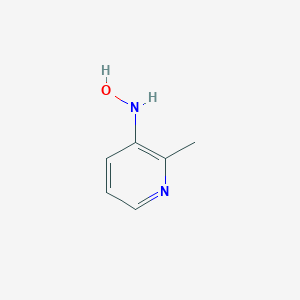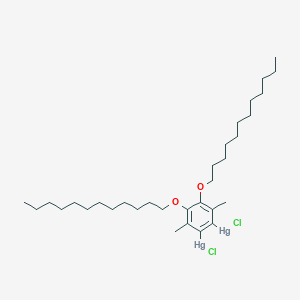
Chloride ionophore III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloride ionophore III is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. It is a type of ionophore, which is a molecule that can transport ions across cell membranes. Chloride ionophore III is particularly useful because it can transport chloride ions, which are important for many biological processes.
Wissenschaftliche Forschungsanwendungen
Chloride ionophore III has many potential scientific research applications, including in the fields of neuroscience, physiology, and pharmacology. It can be used to study the role of chloride ions in various biological processes, such as synaptic transmission and membrane potential regulation. It can also be used to develop new drugs that target chloride ion channels, which are important for treating various diseases, including epilepsy and cystic fibrosis.
Wirkmechanismus
The mechanism of action of chloride ionophore III involves transporting chloride ions across cell membranes. It does this by binding to the chloride ions and creating a pathway for them to move across the membrane. This can affect the membrane potential and lead to changes in cellular activity.
Biochemische Und Physiologische Effekte
Chloride ionophore III can have various biochemical and physiological effects, depending on the concentration and location of the compound. It can affect the activity of ion channels, neurotransmitters, and enzymes, which can lead to changes in cellular activity. It can also affect the membrane potential and lead to changes in the electrical activity of cells.
Vorteile Und Einschränkungen Für Laborexperimente
Chloride ionophore III has several advantages for lab experiments, including its ability to transport chloride ions across cell membranes and its potential applications in various scientific fields. However, it also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound.
Zukünftige Richtungen
There are many potential future directions for research on chloride ionophore III, including developing new methods for synthesizing the compound, exploring its potential applications in drug development, and investigating its effects on various biological processes. Other future directions include studying the compound's interactions with other molecules and developing new techniques for studying its mechanism of action.
In conclusion, chloride ionophore III is a valuable compound that has many potential scientific research applications. It can be synthesized using various methods and has a unique mechanism of action that involves transporting chloride ions across cell membranes. Despite its advantages, it also has limitations and potential toxicity. However, research on chloride ionophore III is still ongoing, and there are many potential future directions for exploring its applications and mechanisms of action.
Synthesemethoden
Chloride ionophore III can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves using chemical reactions to create the compound, while biosynthesis involves using living organisms to produce the compound. The most common method for synthesizing chloride ionophore III is through chemical synthesis, which involves using a series of chemical reactions to create the compound.
Eigenschaften
CAS-Nummer |
178959-28-9 |
|---|---|
Produktname |
Chloride ionophore III |
Molekularformel |
C32H56Cl2Hg2O2 |
Molekulargewicht |
944.9 g/mol |
IUPAC-Name |
chloro-[2-(chloromercurio)-4,5-didodecoxy-3,6-dimethylphenyl]mercury |
InChI |
InChI=1S/C32H56O2.2ClH.2Hg/c1-5-7-9-11-13-15-17-19-21-23-27-33-31-29(3)25-26-30(4)32(31)34-28-24-22-20-18-16-14-12-10-8-6-2;;;;/h5-24,27-28H2,1-4H3;2*1H;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
SSQLFLVGBOQWGG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



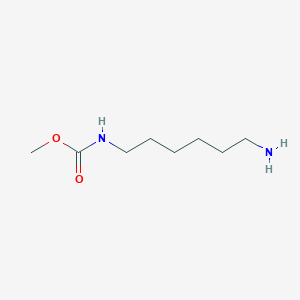

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
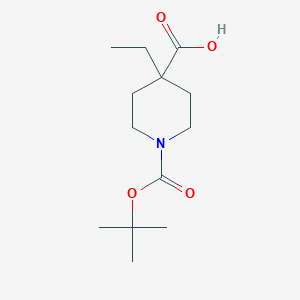
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
